![molecular formula C18H16N2O4 B5888475 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate](/img/structure/B5888475.png)
2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate, also known as ABMP, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer growth. 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and cell growth.
Biochemical and Physiological Effects:
2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate can induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has also been shown to reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has several advantages for lab experiments, including its high purity and stability. However, 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, the synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate can be complex and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate. One area of interest is the development of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate as a potential therapeutic agent for the treatment of cancer and inflammation. Another area of interest is the investigation of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate's potential as a neuroprotective agent for the treatment of neurological disorders such as Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate and its effects on various signaling pathways and enzymes.
Métodos De Síntesis
The synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate involves the reaction of 2-hydroxyacetophenone with o-phenylenediamine in the presence of acetic anhydride. The resulting product is then treated with methoxymethyl chloride to yield 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate. The synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has been optimized to yield a high purity product and can be scaled up for larger quantities.
Aplicaciones Científicas De Investigación
2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In vitro studies have demonstrated that 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
[2-[(1-acetylbenzimidazol-2-yl)methoxy]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12(21)20-15-8-4-3-7-14(15)19-18(20)11-23-16-9-5-6-10-17(16)24-13(2)22/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPQTSHQFLAGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5888397.png)

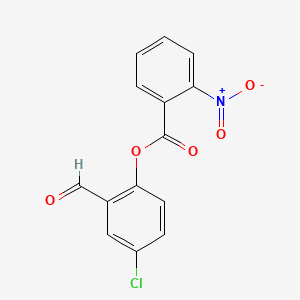
![2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole](/img/structure/B5888416.png)
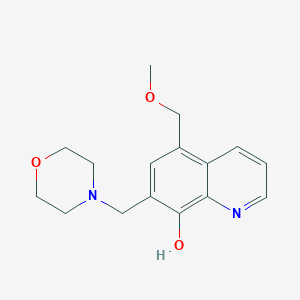
![N-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5888430.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5888431.png)
![3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5888447.png)
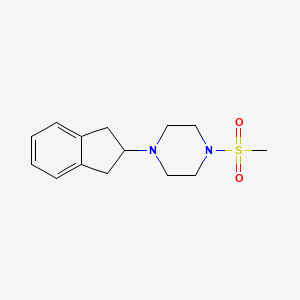
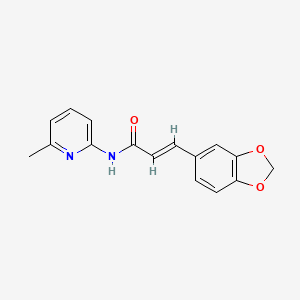
![4-ethyl-5-[2-(3-methoxyphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5888466.png)
![2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5888467.png)
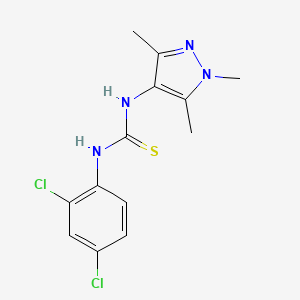
![2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5888490.png)